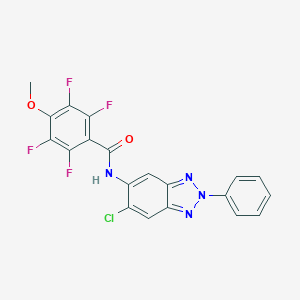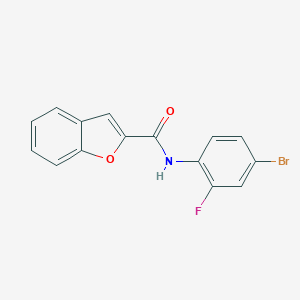![molecular formula C20H22ClN3O3 B250797 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B250797.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide, commonly known as ACPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPCA is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in several signaling pathways in the body.
作用機序
ACPCA inhibits GSK-3β by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets. This leads to the modulation of several signaling pathways, including the Wnt/β-catenin, Notch, and Hedgehog pathways. The inhibition of GSK-3β by ACPCA has been shown to have several beneficial effects, including the promotion of cell survival, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects
ACPCA has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal models of Alzheimer's disease, ACPCA has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In cancer cells, ACPCA has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. ACPCA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
ACPCA has several advantages for lab experiments, including its potency and selectivity for GSK-3β. However, ACPCA also has some limitations, including its poor solubility in water, which can limit its use in certain assays. Additionally, ACPCA has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for the study of ACPCA. One area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of ACPCA. Additionally, the potential therapeutic applications of ACPCA in other diseases, such as diabetes and cardiovascular disease, warrant further investigation. Finally, the in vivo pharmacokinetics and toxicity of ACPCA need to be thoroughly studied to determine its potential as a therapeutic agent.
In conclusion, ACPCA is a promising chemical compound with potential therapeutic applications in several diseases. Its inhibition of GSK-3β has been shown to have several beneficial effects, including the promotion of cell survival, neuroprotection, and anti-inflammatory effects. However, further research is needed to fully understand its pharmacokinetics and toxicity and to develop more potent and selective GSK-3β inhibitors based on its structure.
合成法
ACPCA can be synthesized by condensation of 4-chlorophenoxyacetic acid with 4-acetylpiperazine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting intermediate is then coupled with 2-aminophenylphenylmethanone to yield the final product, ACPCA.
科学的研究の応用
ACPCA has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. GSK-3β is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β has been implicated in the pathogenesis of several diseases, making it an attractive therapeutic target.
特性
分子式 |
C20H22ClN3O3 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC名 |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-15(25)23-10-12-24(13-11-23)19-5-3-2-4-18(19)22-20(26)14-27-17-8-6-16(21)7-9-17/h2-9H,10-14H2,1H3,(H,22,26) |
InChIキー |
HFQAJSICKIARLD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)
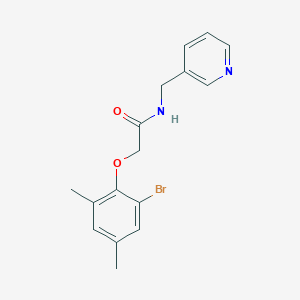



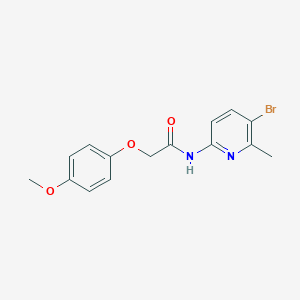
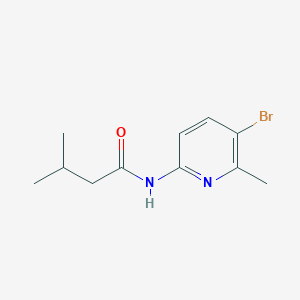
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
